molecular formula C16H13N3O5S B2653649 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide CAS No. 951445-18-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Cat. No.: B2653649
CAS No.: 951445-18-4
M. Wt: 359.36
InChI Key: GIOWYKMVHDBQPK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxin ring fused with a benzothiadiazine ring, making it a unique structure with potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields the intermediate benzenesulfonamide, which is further reacted with various alkyl or aryl halides in N,N-dimethylformamide with lithium hydride as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in polar aprotic solvents like N,N-dimethylformamide with lithium hydride as a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of lipoxygenase and cholinesterase enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide stands out due to its dual benzodioxin and benzothiadiazine rings, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c20-16(17-10-5-6-12-13(9-10)24-8-7-23-12)15-18-11-3-1-2-4-14(11)25(21,22)19-15/h1-6,9H,7-8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOWYKMVHDBQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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